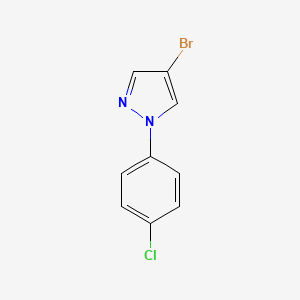

4-Bromo-1-(4-chlorophenyl)pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBFJAPHHIBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional and Advanced Synthetic Approaches for Pyrazole (B372694) Core Structures

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods being established over the years. These approaches often rely on the formation of the core pyrazole structure from acyclic precursors.

The most fundamental and widely employed method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of β-diketones or other 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. hilarispublisher.com

Variations of this method utilize α,β-unsaturated ketones and aldehydes as the 1,3-dielectrophile. nih.govpharmaguideline.com In this case, the reaction with hydrazine initially forms a pyrazoline (a dihydropyrazole), which is subsequently oxidized to the corresponding pyrazole. nih.govmdpi.com Chromones, which contain an α,β-unsaturated ketone motif within a pyrone ring, can also react with hydrazine hydrate (B1144303). This reaction involves a ring-opening of the pyrone followed by cyclocondensation to form 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov Similarly, cross-conjugated enynones react with arylhydrazines, leading to pyrazole derivatives. The reaction pathway is influenced by the substituents on the enynone. nih.gov

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also utilized. For instance, a tandem C(sp2)-H sulfonylation and pyrazole annulation process has been developed for the synthesis of 4-sulfonyl pyrazoles. mdpi.com Cascade annulation reactions using chalcone (B49325) epoxides and pyrazolones have been reported to produce highly functionalized pyranopyrazole scaffolds. nih.gov

| Starting Materials | Reaction Type | Product Type | Key Features |

| 1,3-Dicarbonyl compounds + Hydrazines | Cyclocondensation (Knorr Synthesis) | Polysubstituted pyrazoles | Classic, straightforward, and rapid method. mdpi.comnih.gov |

| α,β-Unsaturated ketones + Hydrazines | Cyclocondensation/Oxidation | Pyrazoles (via pyrazolines) | Yields pyrazoline intermediate requiring oxidation. nih.govmdpi.com |

| Chromones + Hydrazine Hydrate | Ring-opening/Cyclocondensation | 3(5)-(2-Hydroxyaryl)pyrazoles | Selective procedure applied to various substituted chromones. nih.gov |

| Chalcone Epoxides + Pyrazolones | Cascade Annulation Reaction (CAR) | Tetrahydropyranopyrazoles | Creates three consecutive stereogenic centers diastereoselectively. nih.gov |

A significant challenge in the Knorr synthesis and related methods is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of two regioisomeric pyrazoles. mdpi.com To address this, various strategies have been developed to achieve highly regioselective synthesis.

The choice of solvent has been shown to play a crucial role. For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly enhances regioselectivity compared to reactions in polar protic solvents like ethanol. organic-chemistry.org Conducting the reaction at room temperature in DMAc can furnish pyrazoles in good yields (59-98%) with high regioselectivity. organic-chemistry.orgthieme-connect.com

Other regioselective methods include the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity and tolerates a wide range of substituents. organic-chemistry.org One-pot multicomponent reactions have also been established to prepare trisubstituted pyrazoles with defined regiochemistry. beilstein-journals.org Additionally, 1,3-dipolar cycloadditions are well-established for creating 5-membered heterocycles, and specific copper(I)-catalyzed reactions of hydrazonyl chlorides with homopropargylic alcohols have been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de

| Method | Reactants | Conditions/Catalyst | Outcome |

| Solvent-controlled Condensation | 1,3-Diketones + Arylhydrazines | N,N-dimethylacetamide (DMAc) at room temperature | High regioselectivity, good yields (59-98%). organic-chemistry.orgthieme-connect.com |

| Tosylhydrazone-Alkyne Cycloaddition | N-alkylated Tosylhydrazones + Terminal Alkynes | t-BuOK (base), pyridine (B92270) (solvent) | Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. organic-chemistry.org |

| Copper-Catalyzed Cycloaddition | Hydrazonyl Chlorides + Homopropargylic Alcohols | Copper(I) | Regioselective synthesis of 5-hydroxyethyl-substituted pyrazoles. thieme.de |

| One-pot Condensation | Active methylene (B1212753) reagents + Phenylisothiocyanate + Substituted hydrazines | One-pot procedure | Efficient synthesis of highly functionalized phenylaminopyrazoles. nih.gov |

Certain reagents and intermediates are particularly valuable in pyrazole synthesis due to their reactivity and versatility.

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as excellent precursors for pyrazole synthesis. benthamdirect.comnih.gov The reaction of chalcones with hydrazine hydrate is a common and effective method to produce 3,5-diaryl-1H-pyrazoles. nih.govresearchgate.net This reaction typically proceeds in the presence of a catalyst, such as glacial acetic acid, and involves the initial formation of a pyrazoline intermediate that is subsequently acetylated or oxidized to the final pyrazole. benthamdirect.comresearchgate.net Alternatively, the chalcone can first be converted to a chalcone epoxide, which then reacts with hydrazine hydrate to yield the pyrazole. hilarispublisher.com

Hydrazine hydrate (N₂H₄·H₂O) is the most common source of the N-N fragment required for the pyrazole ring. It is a bidentate nucleophile that readily reacts with 1,3-dielectrophilic systems like 1,3-dicarbonyl compounds, chalcones, and α,β-unsaturated ketones to initiate the cyclocondensation process. mdpi.compharmaguideline.combenthamdirect.com Substituted hydrazines, such as phenylhydrazine, are used to install a substituent at the N-1 position of the pyrazole ring, as would be required for the synthesis of 4-Bromo-1-(4-chlorophenyl)pyrazole. mdpi.comnih.gov

Other important reagents include the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF), which is used to synthesize pyrazole-4-carboxaldehydes from ketone semicarbazones or hydrazones. hilarispublisher.com

| Reagent/Intermediate | Role in Synthesis | Typical Reaction | Resulting Product |

| Chalcones | α,β-Unsaturated ketone precursor | Reaction with hydrazine hydrate | 3,5-Diaryl-1H-pyrazoles (via pyrazolines). nih.govbenthamdirect.com |

| Hydrazine Hydrate | N-N building block | Cyclocondensation with 1,3-dielectrophiles | Pyrazole core structure. mdpi.compharmaguideline.com |

| Phenylhydrazine | N-1 substituted N-N building block | Cyclocondensation with 1,3-dielectrophiles | 1-Phenyl-substituted pyrazoles. mdpi.comnih.gov |

| Vilsmeier-Haack Reagent | Formylating agent | Reaction with ketone hydrazones/semicarbazones | Pyrazole-4-carboxaldehydes. hilarispublisher.com |

Modernized Synthetic Techniques and Sustainable Chemistry

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These techniques often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents compared to conventional heating methods. benthamdirect.comrsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as dramatic reductions in reaction times, improved yields, and enhanced selectivity. benthamdirect.comnih.gov The use of microwave irradiation can efficiently drive reactions to completion, often in a fraction of the time required by traditional heating. nih.gov

MAOS has been successfully applied to the synthesis of various pyrazole derivatives. For example, the reaction of β-ketoesters with substituted hydrazines under microwave irradiation can produce 5-aminopyrazoles in excellent yield. rsc.org Solvent-free, microwave-assisted cyclocondensation reactions have also been developed, further enhancing the environmental friendliness of the synthesis. nih.govresearchgate.net These methods align with the principles of green chemistry by minimizing waste and energy consumption. rsc.org Microwave irradiation is now considered one of the most widely used non-traditional techniques for pyrazole synthesis due to its high efficiency. rsc.orgrsc.org

| Reactants | Conditions | Advantages of MAOS | Reference |

| β-Ketoesters + Hydrazines | Microwave irradiation | Excellent yields, rapid conversion. | rsc.org |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Solvent-free, Microwave irradiation | Better yields, shorter reaction times compared to conventional methods. | researchgate.net |

| Phenyl glycidyl (B131873) ether + Pyrazoles | Solvent-free, Microwave irradiation | Rapid reaction, competitive yields, reduced resource consumption. | nih.gov |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones + Arylhydrazines | Acetic acid, 360 W, 120 °C | High efficiency, reduced reaction times (7-10 min). | rsc.org |

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. rsc.org This process generates localized "hot spots" of intense temperature and pressure, which can significantly accelerate chemical reactions. rsc.orgnih.gov

| Reaction Type | Key Features of UAOS | Example Application | Reference |

| Synthesis of Pyrazoles/Pyrazolines | Enhanced chemical reactivity, reduced energy consumption, shorter reaction times. | Synthesis of pyrazolines from chalcones. | nih.gov |

| Cyclocondensation | Can enable reactions that do not proceed under silent (non-sonicated) conditions. | Synthesis of substituted pyrazoles from 1-aryl-2-(phenylsulphonyl)-ethanone carbanions and hydrazonyl halides. | nih.gov |

| Multicomponent Reactions | Environmentally sustainable process. | Synthesis of pyrazolyl thiourea (B124793) derivatives. | arabjchem.org |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, is gaining prominence as a green and efficient alternative to traditional solvent-based methods. researchgate.net This technique, often performed by grinding or milling solid reactants, can lead to reduced reaction times, minimal solvent waste, and access to novel reaction pathways. researchgate.netrsc.org

While specific mechanochemical synthesis of this compound is not extensively documented, related transformations on the pyrazole core highlight the potential of this approach. A notable example is the solvent-free, rapid, and operationally simple chlorination of pyrazoles at the C4 position using trichloroisocyanuric acid (TCCA). rsc.org This high-yielding protocol avoids the need for tedious column chromatography and significantly reduces solvent consumption. Mechanistic studies suggest the reaction proceeds via an electrophilic aromatic substitution pathway. rsc.org This method could foreseeably be adapted for the bromination of the pyrazole ring, a key step in forming the target compound.

The advantages of mechanochemical methods, such as their sustainability and efficiency, make them a compelling area for future research in the synthesis of complex pyrazole derivatives. rsc.org

Derivatization and Structural Modification Strategies for Pyrazole Analogs

The functionalization of the pyrazole scaffold is crucial for developing a diverse range of analogs. Strategies include the introduction of various substituents onto the nitrogen and carbon atoms of the ring.

Introduction of Halogenated Aryl Moieties

The synthesis of 1-arylpyrazoles is a fundamental transformation in pyrazole chemistry. The introduction of the 1-(4-chlorophenyl) group onto a 4-bromopyrazole core can be achieved through several N-arylation methods.

One efficient approach involves the [3 + 2] dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes, which yields 1,3-diaryl-4-halo-1H-pyrazoles directly. nih.gov This method is notable for its ability to construct the substituted pyrazole ring in a single, efficient step.

Alternatively, pre-formed pyrazole rings can be N-arylated. Copper-catalyzed N-arylation, particularly using aryl iodides or bromides in the presence of a copper(I) source and a diamine ligand, is a well-established and robust method. organic-chemistry.org This technique is valued for its tolerance of various functional groups and its applicability to a broad range of nitrogen heterocycles, including pyrazoles. organic-chemistry.org Transition-metal-free methods have also been developed, such as the N-arylation of pyrazoles using diaryliodonium salts in the presence of aqueous ammonia, which offers a rapid reaction under mild conditions without the need for an inert atmosphere. nih.gov The modified Ullmann phenylation represents another classic approach to N-arylation. publish.csiro.au

Table 1: Comparison of N-Arylation Methods for Pyrazole Analogs

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI / Diamine Ligand | Tolerates various functional groups; good yields for aryl iodides and bromides. | organic-chemistry.org |

| Transition-Metal-Free N-Arylation | Diaryliodonium Salts / aq. NH₃ | Rapid, mild conditions; no transition metal required. | nih.gov |

| Modified Ullmann Phenylation | Cu₂Br₂ / K₂CO₃ | Classic method for N-arylation. | publish.csiro.au |

| Sydnone Cycloaddition | Cs₂CO₃ | Direct synthesis of 1,3-diaryl-4-halo-1H-pyrazoles. | nih.gov |

The presence of halogen atoms on the aryl moiety, such as in 4-bromo-2-chlorophenyl derivatives, has been noted in the synthesis of other compound classes like biphenyl (B1667301) carboxylates, indicating the broad utility of halogenated synthons in medicinal chemistry. nih.gov

Functionalization at Various Positions of the Pyrazole Ring

The pyrazole ring possesses distinct reactive sites that can be selectively functionalized. The reactivity of the ring positions (C3, C4, and C5) is influenced by the electronic nature of the substituents and the reaction conditions. nih.govresearchgate.net

C4 Position: The C4 position of the pyrazole ring is electron-rich and thus acts as a nucleophilic center, making it susceptible to electrophilic substitution reactions. nih.govresearchgate.net Direct C-H halogenation at this position is a key strategy for introducing bromine or chlorine. This can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I), providing a metal-free and efficient route to 4-halogenated pyrazoles under mild, room-temperature conditions. beilstein-archives.org

C3 and C5 Positions: The C3 and C5 positions are comparatively electron-deficient and act as electrophilic sites. nih.gov Nucleophilic addition is more likely to occur at these positions. Recent advances have enabled regioselective functionalization, such as the C3-hydroxyarylation of pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org This method is significant as it does not require blocking groups at the C4 and C5 positions to achieve regioselectivity. acs.org For unsymmetrical pyrazoles, steric hindrance caused by substituents at C3 and C5 often dictates the regioselectivity of reactions involving the pyrazole anion. nih.gov

N1 and N2 Positions: In N-unsubstituted pyrazoles, functionalization can occur at either of the two nitrogen atoms. The regioselectivity of reactions like alkylation and arylation is a critical consideration, often governed by a combination of electronic effects, steric hindrance of existing substituents (at C3 or C5), and the reaction mechanism. publish.csiro.aursc.org For instance, in the methylation of unsymmetrical pyrazoles, the ratio of isomeric N-methylpyrazole products can vary significantly depending on whether the reaction is performed under neutral or basic conditions. publish.csiro.au

Table 2: Summary of Functionalization Strategies for the Pyrazole Ring

| Position | Type of Reaction | Example Reagents/Methods | Key Outcomes | References |

|---|---|---|---|---|

| C4 | Electrophilic Substitution | N-Halosuccinimides (NXS) | Direct C-H halogenation (bromination, chlorination). | beilstein-archives.org |

| C3 | Nucleophilic-type Addition | Pyrazole N-oxides + Arynes | Regioselective C3-hydroxyarylation. | acs.org |

| C5 | Transition-Metal Catalysis | Various (e.g., Pd, Cu) | C-H functionalization/arylation. | researchgate.netrsc.org |

| N1/N2 | N-Arylation/Alkylation | Diaryliodonium salts, CuI/diamine, Alkyl halides | Formation of N-substituted pyrazole isomers. | organic-chemistry.orgnih.govpublish.csiro.au |

These derivatization strategies underscore the versatility of the pyrazole core, allowing for the systematic modification at each position to generate a wide array of analogs, including the specific target, this compound.

Biological and Pharmacological Spectrum of Pyrazole Derivatives

Investigation of Antineoplastic Efficacy

The exploration of novel chemical entities for their anticancer properties is a cornerstone of oncological research. The pyrazole (B372694) scaffold is a known pharmacophore present in various clinically approved drugs, prompting investigations into the bioactivity of its numerous derivatives. This section focuses on the antineoplastic profile of the specific compound 4-Bromo-1-(4-chlorophenyl)pyrazole.

In Vitro Cytotoxicity and Antiproliferative Assays

A fundamental step in assessing the anticancer potential of a compound is to evaluate its ability to inhibit the growth of and kill cancer cells in a laboratory setting. This is typically achieved through cytotoxicity and antiproliferative assays against a panel of well-characterized human cancer cell lines.

Evaluation Against Human Cancer Cell Lines (e.g., MCF7, HepG2, HCT-116, A549, PC-3, HL60, SNB19, HeLa)

An extensive search of scientific literature and chemical databases was conducted to identify studies that have evaluated the cytotoxic and antiproliferative effects of this compound against the specified human cancer cell lines. These cell lines represent a diverse range of cancer types, including breast (MCF7), liver (HepG2), colon (HCT-116), lung (A549), prostate (PC-3), leukemia (HL60), glioblastoma (SNB19), and cervical (HeLa) cancers.

Despite a thorough review, no published data regarding the in vitro activity of this compound against these cell lines were found. Consequently, metrics such as IC₅₀ (half-maximal inhibitory concentration) values, which quantify the potency of a compound, are not available for this specific molecule. The following data table reflects this absence of information.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF7 | Breast Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| HL60 | Leukemia | Data not available |

| SNB19 | Glioblastoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

Induction of Programmed Cell Death (Apoptosis)

Apoptosis, or programmed cell death, is a critical mechanism that anticancer agents often exploit to eliminate malignant cells. Assays that detect the biochemical and morphological hallmarks of apoptosis, such as caspase activation or annexin (B1180172) V staining, are used to determine if a compound's cytotoxic effect is mediated through this pathway.

A comprehensive search for studies investigating the ability of this compound to induce apoptosis in cancer cells yielded no specific results. There is currently no available research that has explored whether this compound can trigger the apoptotic cascade in any cancer cell line.

Molecular Mechanisms of Anticancer Action

Understanding the precise molecular targets of a compound is crucial for its development as a therapeutic agent. This involves investigating its interaction with key proteins and signaling pathways that are dysregulated in cancer.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR, c-Met, JAK1, BTK)

Tyrosine kinases are a family of enzymes that play a significant role in cancer cell proliferation, survival, and metastasis. Many successful cancer therapies function by inhibiting specific tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Janus Kinase 1 (JAK1), and Bruton's Tyrosine Kinase (BTK).

No studies were found that have assessed the inhibitory activity of this compound against these or any other tyrosine kinases. The table below summarizes the lack of available data on the kinase inhibitory profile of this compound.

| Kinase Target | Inhibitory Activity (e.g., IC₅₀) |

| EGFR | Data not available |

| VEGFR | Data not available |

| c-Met | Data not available |

| JAK1 | Data not available |

| BTK | Data not available |

Cyclin-Dependent Kinase (CDK) and PI3 Kinase Modulation

The cell cycle and cell survival pathways are also important targets in cancer therapy. Cyclin-Dependent Kinases (CDKs) are key regulators of cell cycle progression, while the Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth and survival.

A review of the existing scientific literature revealed no information on the modulatory effects of this compound on either CDK or PI3K pathways. Therefore, it is unknown whether this compound has any activity related to these critical cellular signaling networks.

Disruption of Tubulin Dynamics

The microtubule network, composed of polymerized α- and β-tubulin heterodimers, is a critical component of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. nih.gov The dynamic nature of microtubule polymerization and depolymerization is essential for the formation and function of the mitotic spindle during cell division. nih.gov Consequently, agents that interfere with tubulin dynamics are considered promising targets for anticancer therapies. nih.govnih.gov

Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov For instance, indole-pyrazole hybrids have been designed to act as analogs of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov These hybrid molecules aim to replicate the crucial structural features of CA-4, where the pyrazole ring acts as a linker between different aromatic moieties. nih.gov Research has shown that certain pyrazole-containing compounds can effectively inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, a novel pyrazole derivative, PTA-1, demonstrated potent inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. nih.govnih.gov Molecular docking studies suggest that these pyrazole derivatives can bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule formation. nih.govnih.gov The binding is often stabilized by hydrogen bonds between the pyrazole moiety and amino acid residues within the binding pocket, such as THR179, ASN247, and ASP249. nih.gov

While direct studies on this compound's effect on tubulin dynamics are not extensively detailed in the available literature, the broader class of pyrazole derivatives shows a clear precedent for this mechanism of action. The structural features of this compound, with its substituted phenyl rings, align with the general pharmacophore model for tubulin inhibitors, suggesting a potential for similar activity. nih.govelsevierpure.com Further investigation is warranted to specifically elucidate the interaction of this compound with tubulin.

DNA Interaction and Topoisomerase Inhibition

DNA and its associated enzymes, such as topoisomerases, are fundamental targets for anticancer drug development. nih.gov Topoisomerases are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. nih.govnih.gov

Molecules containing a pyrazole nucleus have been shown to possess DNA-binding capabilities and, in some cases, inhibit topoisomerase activity. nih.gov The planar structure of the pyrazole ring can facilitate intercalation into the DNA helix, while various substituents can interact with the grooves of the DNA. nih.govnih.gov Studies on novel pyrazolo[3,4-b]pyridine analogs have demonstrated significant cytotoxicity against cancer cell lines, which is attributed to their strong DNA binding affinities. nih.gov Molecular docking studies have further suggested that some pyrazole derivatives can bind to the minor groove of DNA. nih.gov

However, the relationship between DNA binding and topoisomerase inhibition is not always direct. For instance, some pyrazole derivatives have shown potent antitumor activity and the ability to incorporate into the DNA structure without inhibiting topoisomerase I/II activity in relaxation assays. nih.gov This suggests that their cytotoxic effects may be mediated through other DNA-related mechanisms or alternative cellular targets. nih.gov Conversely, other pyrazole-linked compounds have been specifically designed and identified as effective topoisomerase I inhibitors. nih.gov

For this compound, while its direct interaction with DNA and topoisomerases has not been the primary focus of the reviewed studies, the established precedent within the pyrazole class suggests this as a potential avenue for its biological activity. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govfrontiersin.org Overexpression of XO has been linked to conditions like gout and hyperuricemia, and more recently, its role in oncogenesis through the generation of reactive oxygen species (ROS) has made it a potential target for anticancer agents. nih.govresearchgate.net

Numerous studies have reported that pyrazole derivatives are promising inhibitors of xanthine oxidase. nih.govresearchgate.netnih.gov The mechanism of inhibition can vary, with some pyrazole derivatives acting as mixed-type inhibitors. researchgate.net The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the pyrazole and associated phenyl rings. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring has been suggested to be important for high potency. nih.gov

One study highlighted a pyrazole derivative with potent xanthine oxidase inhibitory activity (IC50 of 0.83 μM) that also demonstrated significant anticancer effects against a human colon cancer cell line (IC50 of 4.2 μM). nih.gov This suggests that the anticancer activity of some pyrazole analogues might be, at least in part, due to their inhibition of xanthine oxidase. nih.gov Molecular docking studies have provided insights into the binding of pyrazole inhibitors to the active site of xanthine oxidase, which contains a molybdenum cofactor. frontiersin.orgnih.gov

Given the established role of the pyrazole scaffold in xanthine oxidase inhibition, it is plausible that this compound could also exhibit this activity. nih.govresearchgate.netnih.gov

Preclinical Pharmacological Evaluation in Oncology Models

The anticancer potential of pyrazole derivatives has been evaluated in a variety of preclinical oncology models, including both in vitro cell line studies and in vivo animal models. These studies have demonstrated the broad-spectrum cytotoxic activity of this class of compounds against various cancer types.

In vitro studies have shown that pyrazole derivatives can induce cytotoxicity in a range of cancer cell lines, including those from colon, breast, and liver cancers. nih.govnih.gov For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were evaluated against primary patient-derived glioblastoma cells, with one compound exhibiting promising growth inhibitory properties. nih.govconsensus.app Another study on a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) showed augmented anticancer activity against human cervical cancer (HeLa) cells. nih.gov The mechanisms underlying this cytotoxicity are often multifactorial, including the induction of apoptosis and cell cycle arrest, as demonstrated in triple-negative breast cancer cells treated with a novel pyrazole compound. nih.gov

The preclinical evaluation of pyrazole derivatives extends to their ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy. researchgate.net Some pyrazole-based compounds have shown efficacy against multidrug-resistant cell lines, suggesting they may circumvent common resistance mechanisms. researchgate.net

While specific preclinical data for this compound in extensive oncology models is not prominently featured in the reviewed literature, the collective evidence for structurally related pyrazoles provides a strong rationale for its further investigation as a potential anticancer agent. nih.govnih.govnih.govnih.govconsensus.app

Anti-inflammatory and Analgesic Properties

In addition to their anticancer activities, pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. This is exemplified by the commercial success of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.netmdpi.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. researchgate.netmdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Many pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govnih.govnih.gov For instance, a novel pyrazole derivative, AD 532, showed promising anti-inflammatory and analgesic effects with a favorable safety profile, acting as a less potent inhibitor of COX-2 in vitro compared to celecoxib (B62257), which may suggest a lower potential for cardiovascular toxicity. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their therapeutic potential. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the pyrazole ring and the attached phenyl groups significantly influences both the potency and selectivity of COX inhibition. nih.govnih.gov

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway is a critical component of the inflammatory response, responsible for the biosynthesis of leukotrienes and other potent inflammatory mediators from arachidonic acid nih.gov. Inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. Pyrazole and pyrazoline derivatives have been identified as effective inhibitors of this pathway nih.gov.

Research has shown that certain pyrazoline derivatives can strongly inhibit lipid peroxidation, a process linked to inflammation. For instance, in a study evaluating a series of novel pyrazoles and pyrazolines, one of the pyrazoline compounds (2g) emerged as the most potent lipoxygenase inhibitor with an IC50 value of 80 µM nih.gov. Docking studies of this compound highlighted that its inhibitory action is facilitated by hydrophobic interactions and the formation of a halogen bond within the enzyme's active site nih.gov. While direct studies on this compound were not specified, the general efficacy of halogenated pyrazole derivatives suggests that this compound could have potential as a LOX inhibitor.

In Vivo Anti-inflammatory and Nociception Models

In vivo models are crucial for assessing the therapeutic potential of new compounds in a living organism. Carrageenan-induced edema and adjuvant-induced disease models are standard assays for evaluating anti-inflammatory activity.

Carrageenan-Induced Edema Assays

The carrageenan-induced paw edema test is a widely used and reproducible model for acute inflammation nih.govnih.gov. Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by swelling and hyperemia nih.gov.

Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives in this model nih.govresearchgate.netglobalresearchonline.net. For example, a newly synthesized pyrazole derivative, referred to as K-3, showed significant dose-dependent inhibition of formaldehyde-induced paw edema, with the 200 mg/kg dose inhibiting edema by 79.1% nih.gov. In the carrageenan-induced paw edema test, a 100 mg/kg dose of the same compound reduced the inflammatory response by 52.0% after 4 hours nih.gov. Another study found that two pyrazoline derivatives, compounds 2d and 2e, exhibited the most potent anti-inflammatory effects in the carrageenan-induced paw edema model nih.gov. The activity of these compounds is often correlated with their lipophilicity nih.gov.

Assessment in Adjuvant-Induced Disease Models

Adjuvant-induced disease in animal models, particularly adjuvant-induced arthritis (AIA), serves as a model for chronic inflammation and autoimmune diseases like rheumatoid arthritis. In one study, a pyrazoline derivative that was found to be active in the carrageenan-induced edema assay was also selected for a preliminary investigation of its activity in an anti-adjuvant-induced disease (AID) model, indicating the potential of this class of compounds in treating chronic inflammatory conditions nih.gov. The development of pyrazole-based therapies for such conditions is an active area of research.

Antimicrobial Activity Profile

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents nih.govmdpi.com. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govscispace.com.

Antibacterial Efficacy

The antibacterial potential of pyrazoles is attributed to their ability to target various metabolic pathways in bacteria nih.gov. Numerous pyrazole derivatives have been synthesized and evaluated for their efficacy against clinically relevant pathogens.

Studies have shown that pyrazole derivatives exhibit significant activity against a range of bacteria, including multidrug-resistant strains. For instance, pyrazoline-clubbed pyrazole derivatives have shown potency against Pseudomonas aeruginosa, while other related compounds were moderate growth inhibitors of Staphylococcus aureus and Escherichia coli nih.gov. Thiazolo-pyrazole derivatives have been reported as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 μg/mL nih.gov.

Furthermore, dihydrotriazine substituted pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of MRSA and E. coli strains with MIC values of 1 μg/mL, which is comparable or superior to some standard antibiotics nih.gov. Another study identified a pyrazoline compound (9) with excellent potency against S. aureus, including drug-resistant variants, with a low MIC value of 4 μg/mL nih.gov. The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has also been reported, with some of these compounds showing promising antifungal and antitubercular activity worktribe.comrsc.org.

The table below summarizes the antibacterial activity of various pyrazole derivatives against selected bacterial strains as reported in the literature.

| Compound Class | Bacterium | Activity | Reference |

| Pyrazoline-clubbed pyrazoles | P. aeruginosa | Potent | nih.gov |

| Pyrazoline-attached pyrazoles | S. aureus, E. coli | Moderate | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | Potent (MIC as low as 4 µg/mL) | nih.gov |

| Dihydrotriazine substituted pyrazoles | MRSA, E. coli | Potent (MIC as low as 1 µg/mL) | nih.gov |

| Pyrazoline derivative (9) | S. aureus (including MDR) | Excellent (MIC of 4 µg/mL) | nih.gov |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, P. aeruginosa | Effective (MIC = 0.187–0.375 µg/mL) | mdpi.com |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | S. aureus, E. coli | Potent (MIC = 0.25 µg/mL) | mdpi.com |

Mechanisms of Action Against Bacterial Targets (e.g., DNA Gyrase, Topoisomerase IV)

The search for novel antibacterial agents has identified bacterial DNA gyrase and topoisomerase IV as crucial targets. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive for therapeutic intervention. nih.gov Pyrazole derivatives have emerged as a promising class of DNA gyrase inhibitors. nih.govnih.gov

Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues has provided insight into the mechanism of action. Although not the exact compound , these derivatives share the 4-bromophenyl-pyrazole core structure. Studies showed that these compounds can strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov For instance, compound 3k from this series demonstrated significant inhibitory activity with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL against S. aureus DNA gyrase and B. subtilis DNA gyrase, respectively. nih.gov The inhibitory action is believed to occur through interaction with the amino acid residues of the enzyme. nih.gov

While direct studies on the DNA gyrase inhibitory activity of this compound are not extensively detailed in the reviewed literature, the established activity of structurally similar pyrazoles suggests a likely mechanism. nih.govnih.gov The metabolic stability of the pyrazole nucleus makes it an important scaffold for the development of new antibiotics that can overcome existing resistance mechanisms. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of a Representative Pyrazole Derivative

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | S. aureus DNA gyrase | 0.15 nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | B. subtilis DNA gyrase | 0.25 nih.gov |

Activity Against Multidrug-Resistant (MDR) Strains

The rise of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a severe threat to global health. nih.govnih.gov These pathogens are a leading cause of nosocomial infections and are increasingly difficult to treat with the current antibiotic arsenal. nih.govnih.gov

Pyrazole derivatives are being actively investigated for their potential to combat these resistant strains. nih.gov For example, derivatives have been synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov The development of pyrazole-based antibiotics like ceftolozane, used to treat drug-resistant infections including MRSA, highlights the potential of this chemical class. nih.gov

Specifically, research into pyrazole-derived hydrazones has yielded compounds with potent and specific activity against Acinetobacter baumannii, with some showing a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL. nih.gov While data focusing solely on this compound against a wide range of MDR strains is limited, studies on related structures are promising. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated good activity against various Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Activity of a Pyrazole-Derived Hydrazone Against *A. baumannii***

| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | as low as 0.78 µg/mL nih.gov |

Antifungal Efficacy

Activity Against Fungal and Yeast Pathogens (e.g., Candida albicans, Aspergillus niger)

Infections caused by fungal pathogens like Candida albicans and Aspergillus niger are a significant cause of morbidity and mortality, especially in immunocompromised individuals. nih.gov The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents. nih.gov Pyrazole derivatives have demonstrated notable antifungal properties. researchgate.netnih.gov

Studies on various substituted pyrazoles have confirmed their efficacy. For instance, a series of 4-(4-bromo-3-(4-bromophenyl)-5-(...)-1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and showed activity against C. albicans. nih.gov Similarly, other research has highlighted the potential of pyrazole derivatives against both C. albicans and A. niger. researchgate.net In one study, newly synthesized pyrazole carboxamides were evaluated against several fungal strains, indicating the broad-spectrum potential of this scaffold. japsonline.com A series of 3-(4-chlorophenyl)-4-substituted pyrazoles also underwent testing for antifungal activity against pathogenic fungal strains, with many compounds showing promising results. nih.gov

Table 3: Antifungal Screening of Pyrazole Derivatives

| Compound Class | Pathogen | Activity Noted |

| 4-(4-bromo-3-(4-bromophenyl)...)benzenesulfonamides | Candida albicans | Yes nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic Fungi | Good to Excellent nih.gov |

| Pyrazole Carboxamides | Various Fungal Strains | Yes japsonline.com |

| Substituted Pyrazoles | Candida albicans, Aspergillus niger | Potent researchgate.net |

Other Significant Biological Activities

Antioxidant Capacity Investigations

Oxidative stress is implicated in a variety of diseases, prompting research into new antioxidant compounds. Pyrazole derivatives have been a subject of interest in this area. researchgate.net Investigations into pyrazolone (B3327878) derivatives have shown their potential as antioxidants. benthamdirect.com

One study synthesized new analogs of Edaravone, a clinical antioxidant, based on a 4-aminopyrazol-5-ol structure. Many of these synthesized compounds exhibited high antioxidant activity, comparable to the standard antioxidant Trolox. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for this activity. Although direct testing of this compound was not found, the general antioxidant potential of the pyrazole scaffold is well-documented. researchgate.net

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. researchgate.net The development of new antitubercular agents is critical, especially with the rise of drug-resistant TB strains. Several studies have highlighted the potent antitubercular activity of pyrazole derivatives. nih.govresearchgate.netresearchgate.net

A study focused on 3-(4-chlorophenyl)-4-substituted pyrazoles revealed that many of these compounds exhibited good to excellent in vitro activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Another research effort synthesized a series of 1′-(4-chlorophenyl)-5-(substituted aryl)-3-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives and evaluated their antitubercular potential. researchgate.net Among the synthesized compounds, some showed significant activity, with MIC values comparable to standard anti-TB drugs like pyrazinamide. researchgate.net For example, compound 10e in one series showed an MIC of 6.25 µg/mL against the H37Rv strain. researchgate.net Further structure-activity relationship studies indicated that a para-chlorophenyl substitution at the first position of the pyrazole ring was a favorable feature for activity. nih.gov

Table 4: Antitubercular Activity of Representative Pyrazole Derivatives Against M. tuberculosis H37Rv

| Compound Class/Reference | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Good to Excellent Activity Reported nih.gov |

| Pyrazole Carboxamide (5e) | 3.12 japsonline.com |

| Pyrazole Carboxamide (5g) | 6.25 japsonline.com |

| Pyrazole Derivative (10e) | 6.25 researchgate.net |

Antileishmanial Potentials

There is a significant need for new drugs to treat leishmaniasis, a disease caused by protozoa of the Leishmania genus, due to the high toxicity and emerging resistance associated with current therapies. dundee.ac.uk While direct studies on the antileishmanial activity of this compound are not readily found, research into related pyrazole and brominated compounds highlights the potential of this chemical family.

A series of pyrazolo[dihydro]pyridines were synthesized and evaluated for their effectiveness against visceral leishmaniasis. labsolu.ca In this study, certain compounds demonstrated greater activity against intracellular amastigotes than the standard drug, miltefosine (B1683995). labsolu.ca Combination therapy of one such derivative with a subcurative dose of miltefosine showed an almost complete amelioration of the disease in mice, suggesting a synergistic effect that enhances nitric oxide generation and promotes a Th1 immune response. labsolu.ca The mechanism of action for these pyrazolo[dihydro]pyridines was found to involve inducing programmed cell death in the parasite. labsolu.ca

Furthermore, studies on other brominated compounds, such as brominated chalcones, have shown promising antileishmanial activity against Leishmania amazonensis. dundee.ac.uk Several synthesized brominated chalcones exhibited significant inhibition of parasite viability. dundee.ac.uk Specifically, a chalcone (B49325) featuring a bromine substituent on one of its phenyl rings displayed a potent IC50 value, indicating that the presence of bromine can be a key feature for antiprotozoal activity. dundee.ac.uk Research on 1-Aryl-1H-Pyrazole-4-carboximidamides has also been conducted to evaluate their in vitro antileishmanial effects. bldpharm.com

Table 1: Antileishmanial Activity of Related Pyrazole Derivatives

| Compound Class | Species | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[dihydro]pyridines | Leishmania donovani | Better activity than miltefosine against intracellular amastigotes; combination therapy showed >97% inhibition. | labsolu.ca |

| Brominated Chalcones | Leishmania amazonensis | IC50 values as low as 6.33 µM; inhibition of parasite viability above 80% at 50 µM. | dundee.ac.uk |

Antiviral Properties (e.g., Hepatitis C Virus)

The antiviral potential of pyrazole derivatives has been an area of interest for researchers. Although no specific studies on the antiviral effects of this compound are available, research on analogous compounds provides valuable insights.

A study on a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed potential anti-Hepatitis C Virus (HCV) activity. nih.govmdpi.com Two compounds from this series were found to inhibit the replication of both the positive and negative strands of HCV RNA in a hepatocellular carcinoma cell line. nih.gov This indicates that the 1-(4-chlorophenyl)pyrazole scaffold could be a promising starting point for the development of new anti-HCV agents.

Other related heterocyclic compounds, such as chalcones, have also been investigated for their antiviral properties, including against HIV. nih.gov

Table 2: Anti-HCV Activity of Related Pyrazole Derivatives

| Compound Series | Virus | Cell Line | Key Findings | Reference |

|---|

Anticonvulsant and Central Nervous System Effects

Epilepsy is a chronic neurological disorder, and there is an ongoing search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. matrix-fine-chemicals.com Pyrazole derivatives have been a focus of such research. While there is no direct evidence for the anticonvulsant properties of this compound, related compounds have shown significant potential.

In one study, novel substituted pyrazoles were tested in mice and showed significant anticonvulsive activity. matrix-fine-chemicals.com The most potent compound from this series also exhibited a considerable CNS depressant effect without causing behavioral alterations and was found to reduce levels of oxidative stress and inflammation. matrix-fine-chemicals.com

Another area of research has focused on pyrrolidine-2,5-dione-acetamide derivatives containing a chlorophenyl group. avantorsciences.com A compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial protective index than the reference drug valproic acid in maximal electroshock and psychomotor seizure tests. avantorsciences.com The likely mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. avantorsciences.com

Broad-spectrum anticonvulsants are particularly valuable as they can be used to treat various seizure types and other neurological conditions like neuropathic pain and bipolar disorder. bldpharm.com

Table 3: Anticonvulsant Activity of Related Compounds

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyrazoles | Maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. | Showed significant anticonvulsive activity; the most potent compound also had CNS depressant effects and reduced oxidative stress. | matrix-fine-chemicals.com |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Maximal electroshock (MES) and 6 Hz seizure tests in mice. | One derivative showed a more favorable protective index than valproic acid. | avantorsciences.com |

Antidiabetic and Antidepressant Research

Research into pyrazole derivatives has extended to metabolic and mood disorders. There is no specific information regarding the antidiabetic or antidepressant potential of this compound, but studies on related structures are informative.

Antidiabetic Research: Diabetes mellitus is a chronic metabolic disorder, and inhibition of glucosidase enzymes is a key therapeutic strategy. bldpharm.comscbt.com A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro α-glucosidase inhibitory activity. bldpharm.comscbt.com All the tested compounds were found to be more potent than the standard drug, acarbose. scbt.com This suggests that the pyrazole nucleus, when combined with other pharmacophores like sulfonamides, can be a promising scaffold for developing new antidiabetic agents. bldpharm.com Many pyrazole compounds are recognized for their ability to inhibit α-amylase and α-glucosidase. organic-chemistry.org Chalcones and their derivatives have also shown potential for the treatment of diabetes. sigmaaldrich.com

Antidepressant Research: Piperazinic derivatives containing a pyrazole moiety have been investigated for their potential antidepressant-like effects. myskinrecipes.com One such compound, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), demonstrated antidepressant-like effects in preclinical models. myskinrecipes.com The mechanism appears to involve both the serotonergic and catecholaminergic systems, and prolonged treatment increased hippocampal levels of brain-derived neurotrophic factor (BDNF). myskinrecipes.com

Table 4: Antidiabetic and Antidepressant Potential of Related Pyrazole Derivatives

| Compound Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Sulfonamide-based acyl pyrazoles | α-glucosidase inhibition | All tested compounds were more potent than acarbose, with IC50 values ranging from 1.13 to 28.27 µM. | bldpharm.comscbt.com |

Neuroprotective Potentials

Neurodegenerative disorders such as Alzheimer's disease represent a significant therapeutic challenge. While no studies directly link this compound to neuroprotection, related pyrazole-containing compounds have been explored for this purpose.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their anti-glioma activity. nih.gov One compound from this series was found to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells. nih.gov This compound also showed inhibitory activity against the kinase AKT2, a key enzyme in an oncogenic pathway in glioma. nih.gov

In the context of Alzheimer's disease, spiroindolinone-pyrazole derivatives have been synthesized and investigated as potential agents against the disease. Research has also shown that certain pyrazole derivatives can act as cholinesterase inhibitors, which is a key mechanism for some Alzheimer's treatments.

Table 5: Neuroprotective and Related Activities of Pyrazole Derivatives

| Compound Class | Biological Target/Model | Key Findings | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Primary patient-derived glioma stem cells | Inhibited 3D neurosphere formation and showed inhibitory activity against kinase AKT2. | nih.gov |

Structure Activity Relationship Sar and Advanced Computational Chemistry Studies

Comprehensive Structure-Activity Relationship Analysis

SAR studies systematically investigate how modifying different parts of a chemical structure affects its biological activity. For pyrazole (B372694) derivatives, this involves analyzing the influence of substituents on both the pyrazole and phenyl rings.

The presence and position of halogen atoms, such as bromine and chlorine, on the pyrazole and its associated phenyl ring are critical determinants of the molecule's biological profile. Halogens are frequently used as substituents at various positions on the pyrazole ring, where they can significantly influence properties like lipophilicity and metabolic stability. researchgate.net

The substitution of a 4-bromophenyl group for a methyl group has been shown to provide the necessary bulk and lipophilicity to inhibit cyclin-dependent kinases (CDKs). researchgate.net The specific placement of these halogens is key; for instance, a chloro group on the phenyl ring has been associated with potent antiviral activity in certain pyrazole derivatives. nih.gov The comparison between isostructural chloro and bromo derivatives reveals that even the subtle difference in the size of the halogen atom can alter the molecular volume and intermolecular contacts, which in turn affects biological interactions. mdpi.com For example, a 4-(4-chlorophenyl) derivative of a pyrazole-containing thiazole (B1198619) has demonstrated notable antimicrobial activity. mdpi.com

Research has also explored the impact of multiple halogen substitutions. Some dichloro and trichloro pyrazole derivatives have shown promising antimicrobial properties. researchgate.net This highlights that the number and location of halogen substituents are key variables in modulating the biological efficacy of this class of compounds.

The N1-phenyl ring of the pyrazole core is a prime site for modification to tune the pharmacological properties of the compound. The stability and biological characteristics of pyrazole derivatives are often different when an aryl group is substituted at the N1 position. researchgate.net The nature of the substituents on this phenyl ring—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

Studies on 5-amino-1-aryl-pyrazoles have shown that the yield of certain chemical reactions is influenced by the substituents on the aromatic ring; substrates with electron-donating groups tend to produce higher yields compared to those with electron-withdrawing groups such as fluorine, chlorine, or bromine. acs.org Specific substitutions have been linked to distinct pharmacological activities. For example, the presence of a nitro (NO2), hydroxyl (OH), or chloro (Cl) group on the phenyl ring of pyrazoline derivatives has been found to enhance analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org Furthermore, the introduction of a methoxyphenyl group on the pyrazole structure can influence antibacterial and antifungal activities. ajpp.in The strategic variation of substituents on the aryl ring is a key method for enhancing the optoelectronic and, by extension, the pharmacological properties of pyrazole derivatives. researchgate.net

The pyrazole core itself is a crucial pharmacophore, and modifications to this ring system are fundamental to altering a compound's efficacy and selectivity. ias.ac.in Substitutions can occur at the carbon positions (C3, C4, and C5), modulating the electronic characteristics of the ring. researchgate.net The C4 position is a common site for electrophilic substitution, providing a route to introduce diverse functional groups. nih.gov

The regioselective introduction of substituents is a powerful strategy. For example, a method for metallation at the C5 position of a 4-bromo-1-phenylsulphonylpyrazole allows for the specific placement of various functional groups, leading to vicinally disubstituted pyrazoles after the removal of the protecting group. rsc.org The orientation of functional groups attached to the pyrazole ring is also critical. In one instance, the inversion of an acyl-alkyl function on the pyrazole ring was found to be necessary for conferring an anticancer effect to a thiourea (B124793) derivative. researchgate.net These examples underscore that modifications directly on the pyrazole heterocycle are a vital tool for fine-tuning the biological activity of this class of compounds.

In Silico Approaches for Drug Discovery and Mechanistic Insights

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, offering profound insights into their molecular behavior and interactions with biological targets. eurasianjournals.com In silico methods, particularly molecular docking, are used to predict how a ligand such as 4-Bromo-1-(4-chlorophenyl)pyrazole might bind to a protein's active site, thereby guiding the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the interaction between a ligand and its target protein. For pyrazole derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets, including enzymes and proteins from pathogenic organisms. eurasianjournals.comamazonaws.com

For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened against a panel of kinases, with docking simulations identifying AKT2/PKBβ as a specific target. nih.govtandfonline.com Similarly, docking studies of pyrazole-hybrid chalcone (B49325) conjugates against tubulin have provided insights into their potential as anticancer agents. mdpi.com These simulations help to identify key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the binding. nih.gov The results from these simulations can then be correlated with experimental data to validate the computational models. nih.gov

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. nih.gov Binding affinity, often expressed as a binding energy or score, indicates the strength of the interaction. Lower binding energy values typically suggest a more stable and favorable interaction.

In studies involving pyrazole derivatives, docking simulations have successfully predicted binding affinities against various targets. Molecular docking of pyrazole-carboxamides with carbonic anhydrase isoenzymes calculated binding scores that correlated well with their inhibitory activities. nih.gov For example, the most active compounds showed higher binding affinities (e.g., binding scores of -9.3 and -8.5) compared to a reference inhibitor. nih.gov In another study, pyrazole hybrid chalcones exhibited binding energies with tubulin in the range of -48.34 to -91.43 Kcal/mol, indicating a high affinity for the protein. mdpi.com These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and further experimental testing. allsubjectjournal.com The predicted binding mode reveals the specific amino acid residues in the target's active site that interact with the ligand, providing a structural basis for the observed biological activity and guiding future modifications to improve potency and selectivity. nih.govresearchgate.net

Table of Binding Affinity Data from Molecular Docking Studies of Pyrazole Derivatives

Table of Mentioned Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Interacting Residues

The precise interacting residues for this compound with a specific biological target would be determined through experimental methods like X-ray crystallography or Cryo-EM, often guided by molecular docking simulations. In the absence of such data for this specific molecule, we can analyze the structure-activity relationships (SAR) of analogous compounds to hypothesize potential interactions.

Studies on various 1,4-disubstituted pyrazoles reveal distinct patterns of interaction:

The 1-Position Phenyl Ring : The substituent on the pyrazole nitrogen, in this case, a 4-chlorophenyl group, is crucial for orienting the molecule within a binding pocket. The chlorine atom can engage in halogen bonding or hydrophobic interactions. In studies of pyrazole-based inhibitors for targets like the protein chaperone Hsp90α, the nature of the N1-aryl substituent significantly influences binding affinity and selectivity.

The 4-Position Bromo Substituent : Molecular modeling studies on pyrazole inhibitors have shown that the 4-position of the pyrazole ring is often directed towards a specific sub-pocket of the active site. A study on Hsp90α inhibitors indicated that this position requires bulky and hydrophobic groups to enhance activity. nih.gov The bromine atom in this compound serves as a bulky, hydrophobic, and weakly electron-withdrawing group. It can form halogen bonds with backbone carbonyls or specific amino acid residues like serine or threonine.

The Pyrazole Core : The nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors. They can form critical interactions with hydrogen bond donor residues such as arginine, lysine, or asparagine within a protein's active site.

A summary of SAR findings for related pyrazole derivatives is presented below, which helps in postulating the interaction patterns for this compound.

| Position | Substituent Type | Potential Interaction | Implication for Activity |

| N1 | Substituted Phenyl Ring (e.g., 4-chlorophenyl) | Hydrophobic interactions, π-π stacking, Halogen bonding | Orientation in binding pocket, selectivity, and affinity. |

| C4 | Halogen (e.g., Bromo) | Hydrophobic interactions, Halogen bonding | Can enhance binding affinity by occupying specific sub-pockets. nih.gov |

| C3 & C5 | Aryl or other groups | van der Waals forces, H-bonding (if functionalized) | Modifications can drastically alter potency and selectivity. |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to predict molecular geometry, vibrational frequencies, and electronic properties like orbital energies and charge distribution.

For this compound, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional conformation. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Such calculations would reveal the relative orientation of the 4-chlorophenyl ring with respect to the pyrazole ring, which is critical for its interaction with a planar binding site or a deep pocket. While specific DFT studies on this compound are not readily found, research on other pyrazole derivatives frequently employs these methods to rationalize experimental findings and guide further synthesis. nih.gov

Elucidation of Stereoelectronic Properties

The stereoelectronic properties of this compound dictate its three-dimensional shape and the distribution of electrons within that shape. The pyrazole ring itself is aromatic. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like and acts as the primary site of protonation and a key hydrogen bond acceptor.

Influence of the 4-Bromo Group : The bromine atom at the C4 position influences the electronics of the pyrazole ring through induction (electron-withdrawing) and resonance (weakly electron-donating). Its primary effect is to create a region of positive electrostatic potential (a "sigma-hole") on the halogen atom, making it a potential halogen bond donor.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a potential drug candidate like this compound, an MD simulation would typically be performed with the ligand docked into the active site of its target protein.

The simulation would provide insights into:

The stability of the ligand's binding pose over a period of nanoseconds to microseconds.

The specific hydrogen bonds, hydrophobic interactions, and other key contacts that are maintained throughout the simulation.

The flexibility of the ligand and the protein's active site upon binding.

The role of water molecules in mediating the interaction.

While no specific MD simulation results for this compound were found, studies on other complex ligands utilize this technique to validate docking poses and understand the dynamic nature of the ligand-receptor complex. nih.gov Such simulations are crucial for confirming that a computationally predicted binding mode is stable in a dynamic, solvated environment.

Computational Prediction of ADME Parameters

In modern drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are often predicted using computational models before extensive experimental work is undertaken. For this compound, various software platforms could be used to calculate key physicochemical and pharmacokinetic parameters. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the development process.

Below is a table of important ADME-related parameters and their generally accepted ranges for orally available drugs. The values for the subject compound would need to be calculated using specific software.

| Parameter | Description | Desired Range for Drug-Likeness |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų |

| Aqueous Solubility (LogS) | The logarithm of the compound's solubility in water. | > -6 |

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The pyrazole scaffold, present in this compound, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

A virtual screening campaign could utilize this compound in two main ways:

As a Hit Compound : If this molecule was identified as active in a high-throughput screen, its structure would be used as a query to search for commercially or synthetically accessible analogues with potentially improved properties.

As a Scaffold for Library Design : The core 1-aryl-4-bromopyrazole structure could be used as a template to build a virtual library. This would involve computationally adding a variety of different chemical groups at various positions on the scaffold, followed by docking the entire library against a target of interest to find novel, high-affinity binders.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the supramolecular architecture can be achieved.

The Hirshfeld surface itself is generated based on the electron density. Key to the analysis are the normalized contact distance (dnorm), the distance from the surface to the nearest nucleus internal to the surface (di), and the distance to the nearest nucleus external to the surface (de). The dnorm value is calculated from di and de and the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions correspond to contacts longer than the van der Waals radii (positive dnorm), while white areas represent contacts approximately equal to the van der Waals radii (dnorm equals zero).

For the compound This compound , while a specific Hirshfeld surface analysis is not available in the reviewed literature, analysis of structurally similar compounds allows for a detailed prediction of its intermolecular interaction profile. Studies on related molecules containing bromo, chloro, and pyrazole moieties reveal consistent patterns of intermolecular contacts.

For instance, the Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine highlights the significant contributions of H···H, H···Cl/Cl···H, H···C/C···H, and H···Br/Br···H contacts to the crystal packing. nih.gov Similarly, the analysis of 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole indicates that H···H, H···C/C···H, and H···Cl/Cl···H interactions are the most important for crystal packing. researchgate.netresearchgate.net

Based on these related studies, the anticipated intermolecular contacts for This compound are detailed below. The relative contributions of the most significant interactions are presented in the following table, derived from analyses of analogous compounds.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound Based on Structurally Related Compounds

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | ~35-43 |

| H···Cl/Cl···H | ~12-15 |

| H···C/C···H | ~12-35 |

| H···Br/Br···H | ~11 |

| H···N/N···H | ~7.5 |

| C···Br/Br···C | ~6 |

| C···C | ~5.5 |

| C···N/N···C | ~4 |

The most significant contribution to the crystal packing is expected to be from H···H interactions, a common feature in organic molecules due to the abundance of hydrogen atoms on the molecular surface. nih.gov These interactions would appear as a large, widely scattered region in the 2D fingerprint plot.

Given the presence of chlorine and bromine atoms, H···Cl/Cl···H and H···Br/Br···H contacts are also predicted to be significant contributors. nih.gov These halogen···hydrogen interactions are a form of weak hydrogen bonding and play a crucial role in stabilizing the crystal structure. The fingerprint plots for these contacts would likely show characteristic "wings."

Furthermore, interactions involving the nitrogen atoms of the pyrazole ring, specifically H···N/N···H contacts, are anticipated. nih.gov Although likely contributing a smaller percentage compared to the other interactions, these are often directional and play a key role in defining the supramolecular arrangement. Weaker interactions such as C···Br/Br···C, C···C, and C···N/N···C will also contribute to the cohesion of the crystal lattice. nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For the related compound 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole , the ¹H NMR spectrum (in CDCl₃) shows signals for the aromatic protons at δ 7.55 (d, 2H) and 7.29 (d, 2H), a singlet for the pyrazole (B372694) proton at δ 6.05 (s, 1H), and multiplets for the ethyl groups at δ 2.70-2.59 (m, 4H) and δ 1.33-1.20 (m, 6H). rsc.org The ¹³C NMR spectrum displays peaks corresponding to the pyrazole and phenyl ring carbons, as well as the ethyl substituents. rsc.org

In a similar vein, the characterization of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole reveals characteristic NMR signals. The ¹H NMR spectrum shows a multiplet for the aromatic protons at δ 7.45 (m, 4H), a singlet for the pyrazole proton at δ 5.95 (s, 1H), and singlets for the two methyl groups at δ 2.29 and δ 2.27.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazole Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole rsc.org | ¹H | CDCl₃ | 7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H) |

| ¹³C | CDCl₃ | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 | |

| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | ¹H | CDCl₃ | 7.45 (m, 4H), 5.95 (s, 1H), 2.29 (s, 3H), 2.27 (s, 3H) |

| ¹³C | CDCl₃ | 148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0 | |

| 6-Amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile nih.gov | ¹H | DMSO-d₆ | 7.83 (d, 2H), 7.52–7.56 (m, 4H), 7.31 (s, 2H, NH₂), 7.25 (d, 2H), 4.71 (s, 1H), 1.79 (s, 3H) |

| ¹³C | DMSO-d₆ | 159.4, 145.7, 144.0, 143.0, 136.3, 131.5, 130.3, 130.1, 129.2, 121.4, 120.2, 119.8, 98.4, 57.6, 36.1, 12.6 |

Infrared (IR) Spectroscopy